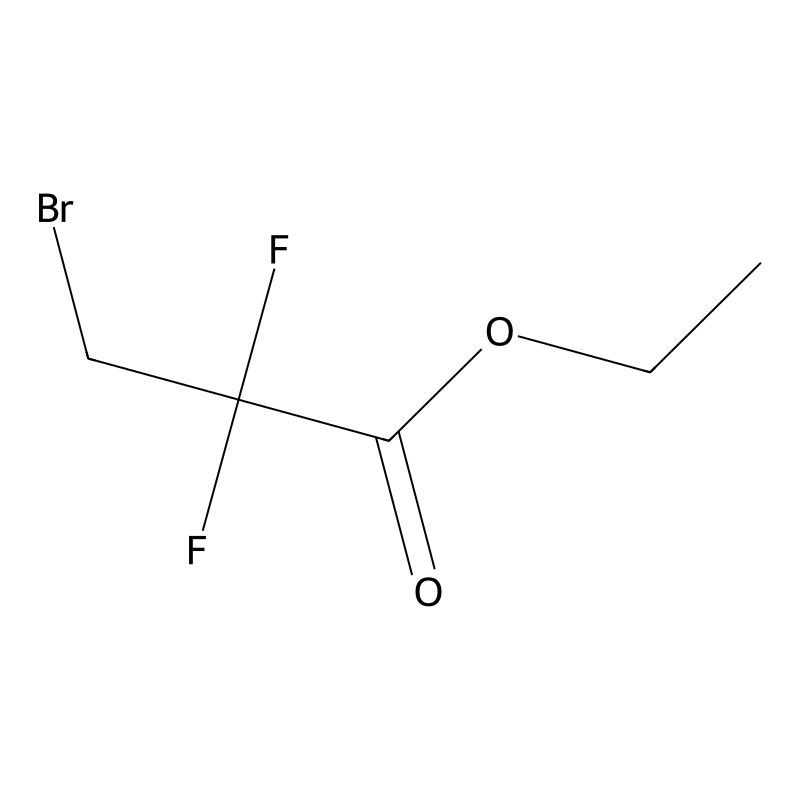

Ethyl 3-bromo-2,2-difluoropropanoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis:

Ethyl 3-bromo-2,2-difluoropropanoate finds application as a versatile building block in organic synthesis. Its unique combination of functional groups, including an ester, a bromo, and two fluorine atoms, allows it to participate in various reactions to form complex molecules.

Studies have reported its use in the synthesis of:

- Fluorinated heterocycles, which are a class of organic compounds with potential applications in medicinal chemistry and materials science .

- Fluorinated alkenes, which are essential building blocks for various fluorinated materials .

- Fluorinated amino acids, which are of interest for their potential therapeutic applications .

Medicinal Chemistry:

Due to the presence of fluorine atoms, Ethyl 3-bromo-2,2-difluoropropanoate has been explored for its potential medicinal properties. Fluorine substitution can improve the potency, selectivity, and metabolic stability of drug candidates.

Research suggests its potential in the development of drugs for:

Ethyl 3-bromo-2,2-difluoropropanoate is a halogenated ester with the molecular formula CHBrFO and a molecular weight of 217.01 g/mol. This compound appears as a colorless liquid and is soluble in common organic solvents such as ethanol, acetone, and diethyl ether. It is characterized by its unique combination of bromine and fluorine atoms, which contributes to its distinctive reactivity and properties. Ethyl 3-bromo-2,2-difluoropropanoate is often utilized as a versatile building block in organic synthesis, particularly in pharmaceutical and material science applications

Ethyl 3-bromo-2,2-difluoropropanoate exhibits significant biological activity. It has been shown to possess antifungal and antibacterial properties, as well as the ability to inhibit cancer cell growth. In vitro studies indicate potent antitumor efficacy against various cancer cell lines, including Huh-7 (hepatocellular carcinoma) and A549 (lung carcinoma), with IC values indicating effective growth inhibition .

Mechanism of Action

The compound interacts with biological targets primarily through halogen bonding, a pivotal non-covalent interaction that facilitates its biochemical effects. This interaction may lead to alterations in enzyme activity or gene expression that contribute to its observed antitumor effects .

Several synthetic routes exist for the preparation of ethyl 3-bromo-2,2-difluoropropanoate. A common method involves the reaction of 2,2,3,3-tetrafluoroxetane with diethyl ether under controlled conditions. This approach allows for the incorporation of bromine and fluorine into the propanoate structure effectively

Ethyl 3-bromo-2,2-difluoropropanoate has diverse applications across various fields: Research indicates that ethyl 3-bromo-2,2-difluoropropanoate can form halogen bonds with various substrates. This property facilitates its use in cross-coupling reactions that generate structurally diverse compounds with potential therapeutic applications. Studies have demonstrated its effectiveness in synthesizing difluoroalkylated derivatives that exhibit significant biological activity against cancer cell lines . Ethyl 3-bromo-2,2-difluoropropanoate shares structural similarities with several other halogenated compounds: What distinguishes ethyl 3-bromo-2,2-difluoropropanoate is its specific combination of bromine and fluorine atoms that enhances its reactivity and makes it particularly valuable for specialized applications in pharmaceuticals and material sciences . Its unique halogen bonding capabilities further set it apart from other similar compounds. Flammable;Acute Toxic;Irritant

Compound Name Structure Type Unique Features Chlorofluorocarbons Halogenated hydrocarbons Used primarily in refrigeration; contains chlorine. Halons Brominated compounds Used in fire suppression systems; contains bromine. Ethyl bromodifluoroacetate Halogenated ester Similar reactivity; used in organic synthesis.

XLogP3

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Wikipedia

Dates